Sodium 4-(2-pyridylazo)resorcinol monohydrate

説明

Historical Development and Discovery

The development of 4-(2-pyridylazo)resorcinol monosodium salt hydrate emerged from the broader field of pyridylazo compound research that gained momentum during the mid-twentieth century. The analytical application of pyridylazo compounds has been studied extensively over the past thirty years, with significant contributions to the understanding of metal ion detection methodologies. The compound belongs to a family of 2-pyridylazo derivatives that have proven to be versatile reagents for the analysis of several metals, establishing their importance in analytical chemistry applications.

Research into pyridylazo compounds as analytical reagents revealed that 4-(2-pyridylazo)resorcinol, commonly referenced in scientific literature, acts as a terdentate ligand complexing with metals through the hydroxyl oxygen, pyridine nitrogen, and one of the azo group nitrogen atoms. The development of the monosodium salt hydrate form specifically addressed the need for enhanced water solubility and stability in aqueous analytical systems. Early investigations established that this compound forms red colored chelates with various metal ions, particularly demonstrating significant utility in zinc ion detection and quantification.

The metallochromic indicator properties of 4-(2-pyridylazo)resorcinol monosodium salt hydrate were first recognized for their application in monitoring zinc release from Escherichia coli aspartate transcarbamoylase, where the compound served as a crucial tool for studying metal ion transport and binding mechanisms. This foundational research established the compound's utility in biochemical studies and expanded its applications beyond traditional analytical chemistry into biological research domains.

Nomenclature and Chemical Registry Information

The systematic nomenclature and registry information for 4-(2-pyridylazo)resorcinol monosodium salt hydrate encompasses multiple standardized naming conventions and identification systems. The compound is officially registered under the Chemical Abstracts Service number 16593-81-0 for the monosodium salt monohydrate form. The parent compound, 4-(2-pyridylazo)resorcinol in its free acid form, carries the separate registry number 1141-59-9.

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as sodium 4-(2-pyridinylazo)-1,3-benzenediol monohydrate. Alternative systematic names include 1,3-benzenediol, 4-(2-pyridinylazo)-, monosodium salt, monohydrate, reflecting the structural components and ionic state of the molecule. The compound appears in various chemical databases under multiple synonymous designations, including 4-(2-pyridylazo)resorcinol monosodium salt monohydrate and sodium 4-(2-pyridinylazo)resorcinol monohydrate.

The following table summarizes the comprehensive nomenclature and registry information:

The compound identification is further supported by specialized database entries, including the PubChem Compound Identifier 135442939 for the sodium salt monohydrate form and 65069 for the parent compound. The standardized International Chemical Identifier Key for the monosodium salt form is recorded as VLCAILLZPUINNF-UKTHLTGXSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Structural Elucidation and Molecular Classification

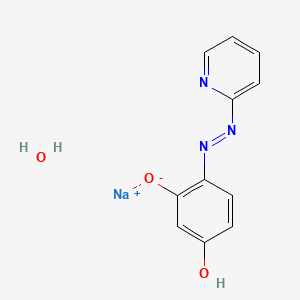

The molecular structure of 4-(2-pyridylazo)resorcinol monosodium salt hydrate represents a complex arrangement of aromatic systems connected through an azo linkage, with specific ionic and hydration characteristics that define its chemical behavior. The fundamental structural framework consists of a pyridine ring linked to a resorcinol moiety through an azo bridge, with the sodium salt formation occurring at one of the phenolic hydroxyl groups.

The structural configuration allows the compound to function as a chelating agent, with coordination sites provided by the hydroxyl oxygen atoms, the pyridine nitrogen, and one nitrogen atom from the azo group. This terdentate binding capability enables the formation of stable metal complexes with characteristic color changes that form the basis for analytical applications. The azo linkage ($$=N-N=$$) serves as both a structural component and a chromophoric group responsible for the compound's distinctive coloration properties.

In its monosodium salt hydrate form, the molecule incorporates one sodium ion and one water molecule of crystallization, resulting in the molecular formula C₁₁H₁₀N₃NaO₃. The presence of the sodium ion enhances water solubility compared to the free acid form, making it particularly suitable for aqueous analytical procedures. The water molecule of crystallization contributes to the structural stability and influences the compound's physical properties, including melting point behavior and storage characteristics.

The compound classification within the broader category of azo dyes places it among monoazo compounds, characterized by the presence of a single azo linkage within the molecular structure. According to the Color Index system, azo dyes are classified with numbers ranging from 11,000 to 19,999 for monoazo compounds, reflecting their chemical structural characteristics. The electronic structure of the azo chromophore contributes to the compound's ability to undergo spectral changes upon metal coordination, forming the basis for colorimetric analytical methods.

Crystallographic analysis reveals that the compound exists in a crystalline powder form with an orange-brown to brownish coloration in its solid state. The molecular conformation adopts a configuration that optimizes the chelating geometry for metal ion coordination while maintaining structural stability through intermolecular interactions and crystal lattice formation.

Significance in Analytical Chemistry

The analytical chemistry significance of 4-(2-pyridylazo)resorcinol monosodium salt hydrate stems from its exceptional ability to form colored complexes with a wide range of metal ions, enabling both qualitative detection and quantitative determination of trace metals in various sample matrices. The compound has established itself as a fundamental reagent in colorimetric analysis, spectrophotometry, and complexometric titrations.

In colorimetric analysis applications, the compound functions as a metallochromic indicator, producing distinct color changes upon coordination with specific metal ions. The formation of colored complexes allows for easy visual identification and quantification of metal concentrations, particularly valuable in environmental monitoring and quality control applications. The compound demonstrates particular sensitivity for zinc ion detection, with studies establishing its effectiveness in monitoring zinc release from biological systems at physiological conditions.

Spectrophotometric applications utilize the compound's ability to form complexes with characteristic absorption spectra, enabling precise quantitative analysis through measurement of absorbance changes. Research has demonstrated the compound's utility in cloud point extraction procedures for copper, zinc, cadmium, and nickel determination in water samples, showcasing its versatility in environmental analytical chemistry. The spectrophotometric properties include maximum absorbance wavelengths that vary depending on the specific metal complex formed, typically ranging from 500 to 600 nanometers.

The following table summarizes key analytical applications and performance characteristics:

The compound's analytical significance extends to environmental monitoring applications, where it serves as a crucial tool for detecting heavy metal contamination in water, soil, and air samples. Its ability to detect trace amounts of toxic metals makes it valuable for environmental compliance monitoring and pollution assessment studies. In the food and beverage industry, the compound finds application in testing for heavy metal content, ensuring safety and regulatory compliance.

Biochemical research applications leverage the compound's metal-binding properties for investigating enzyme activities and metal ion interactions within biological systems. The compound has proven particularly valuable in studies involving zinc-dependent enzymes, where it enables real-time monitoring of zinc ion release and uptake processes. Research utilizing the compound for monitoring mercurial-promoted zinc release from Escherichia coli aspartate transcarbamoylase demonstrated its utility in understanding metal ion transport mechanisms in biological systems.

The analytical versatility of 4-(2-pyridylazo)resorcinol monosodium salt hydrate is further demonstrated through its applications in pharmaceutical research, where it contributes to drug formulation studies and active ingredient analysis. Its chelating properties enable investigation of metal ion interactions with pharmaceutical compounds, providing insights into drug stability and bioavailability factors.

特性

CAS番号 |

16593-81-0 |

|---|---|

分子式 |

C11H10N3NaO3 |

分子量 |

255.20 g/mol |

IUPAC名 |

sodium;3-hydroxy-4-(pyridin-2-yldiazenyl)phenolate;hydrate |

InChI |

InChI=1S/C11H9N3O2.Na.H2O/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;1H2/q;+1;/p-1 |

InChIキー |

KMHFHNVYQMFVAN-UHFFFAOYSA-M |

正規SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.O.[Na] |

物理的記述 |

Orange or brown powder; [Alfa Aesar MSDS] |

製品の起源 |

United States |

準備方法

Synthesis of the Parent Azo Compound

The preparation begins with the synthesis of 4-(2-pyridylazo)resorcinol (PAR), the precursor to the monosodium salt. This involves a diazo coupling reaction between 2-aminopyridine and resorcinol under controlled conditions.

Diazotization Step :

2-Aminopyridine is dissolved in hydrochloric acid (1–2 M) and cooled to 0–5°C. Sodium nitrite (NaNO₂) is added gradually to generate the diazonium salt. Excess nitrous acid is neutralized using sulfamic acid to prevent side reactions.

Coupling Reaction :

The diazonium solution is slowly introduced to an alkaline resorcinol solution (pH 8–10, maintained with sodium carbonate). The coupling occurs at the para position of resorcinol, yielding a deep orange-red precipitate. The crude PAR is collected via vacuum filtration and washed with cold ethanol to remove unreacted residues.

Neutralization and Salt Formation

The free acid form of PAR is converted to its monosodium salt through neutralization with sodium hydroxide (NaOH).

Procedure :

PAR is suspended in deionized water at 50–60°C, and a stoichiometric amount of NaOH (1:1 molar ratio) is added dropwise. The mixture is stirred until complete dissolution, resulting in a pH of 9.8 ± 0.2. The solution is then concentrated under reduced pressure and cooled to induce crystallization. The monosodium salt hydrate precipitates as orange-brown crystals, which are dried at 40°C to retain the monohydrate structure (7–8% water content by Karl Fischer titration).

Optimization of Reaction Conditions

Temperature and pH Control

Optimal yields (>95%) are achieved when the diazotization is conducted below 5°C to minimize decomposition of the diazonium intermediate. The coupling reaction requires a pH of 8–10 to activate resorcinol’s hydroxyl groups for electrophilic substitution.

Solvent Selection

Ethanol-water mixtures (3:1 v/v) are preferred for recrystallizing PAR due to their ability to dissolve impurities while maintaining product stability. For the monosodium salt, aqueous solutions are used to facilitate hydrate formation.

Crystallization and Purification Techniques

Recrystallization of PAR

The crude PAR is purified via recrystallization from hot ethanol, yielding needle-like crystals with a melting point of 187°C.

Hydrate Stabilization

The monosodium salt is crystallized from water to form the monohydrate. Slow cooling (0.5°C/min) produces larger crystals with uniform morphology, critical for consistent performance in analytical applications.

Table 1: Physicochemical Properties of 4-(2-Pyridylazo)resorcinol Monosodium Salt Hydrate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 257.23 g/mol | |

| Melting Point | >300°C (decomposition) | |

| Solubility in Water | 38 g/L at 20°C | |

| pH (10 g/L solution) | 9.8 | |

| λmax (UV-Vis) | 411 nm |

Analytical Characterization

Spectroscopic Validation

FTIR Analysis : The monosodium salt exhibits characteristic peaks at 3230 cm⁻¹ (O–H stretch), 2925 cm⁻¹ (C–H aromatic), and 1590 cm⁻¹ (N=N azo bond).

UV-Vis Spectroscopy : A strong absorption band at 411 nm confirms the conjugated π-system of the azo group, essential for colorimetric metal ion detection.

Purity Assessment

Titration with perchloric acid reveals a purity of ≥99%, while thin-layer chromatography (TLC) using silica gel plates (mobile phase: ethyl acetate/methanol 4:1) shows a single spot, indicating the absence of unreacted precursors.

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

Large-scale synthesis employs batch reactors with automated pH and temperature controls to ensure reproducibility. Continuous flow systems are being explored to reduce reaction times and improve yield consistency.

Waste Management

Spent acidic and alkaline solutions are neutralized with calcium carbonate before disposal to comply with environmental regulations. Solvent recovery systems recycle ethanol, reducing production costs by 15–20%.

Applications in Advanced Materials

Recent studies demonstrate the compound’s utility in polymer blends for electrochemical sensors. For example, doping chitosan-polyvinyl alcohol films with 0.15% PAR monosodium salt enhances ionic conductivity by 40%, attributed to the azo group’s electron-withdrawing properties .

化学反応の分析

Types of Reactions

4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE undergoes various chemical reactions, including:

Complexation Reactions: It forms complexes with metal ions, which is the basis for its use as a metallochromic indicator.

Substitution Reactions: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.

Common Reagents and Conditions

Complexation Reactions: Common reagents include metal salts such as copper sulfate, zinc chloride, and nickel nitrate.

Substitution Reactions: Reagents such as halogenating agents or nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products Formed

科学的研究の応用

Analytical Chemistry

Chelating Agent in Complexometric Titrations:

4-(2-Pyridylazo)resorcinol monosodium salt hydrate is widely used as a chelating agent in complexometric titrations for the determination of metal ions such as copper and nickel. Its ability to form stable complexes enhances the accuracy of quantitative analysis in various samples, including environmental and industrial materials .

Colorimetric Detection:

This compound serves as a chromophoric indicator, allowing for the colorimetric detection of metal ions. It provides a visual indication that is crucial for environmental monitoring and quality control in industries such as food and pharmaceuticals .

| Application | Metal Ion Detected | Method |

|---|---|---|

| Complexometric Titration | Copper (Cu²⁺) | Titration with EDTA |

| Colorimetric Assay | Nickel (Ni²⁺) | Spectrophotometry |

Biochemical Research

Enzyme Activity Studies:

In biochemical applications, 4-(2-Pyridylazo)resorcinol monosodium salt hydrate is utilized to study enzyme activities, particularly in detecting phenolic compounds. This aids researchers in understanding metabolic pathways and enzyme kinetics, contributing to advancements in biochemistry and molecular biology .

Optical Sensors Development:

Recent studies have explored the development of optical sensors incorporating this compound. For instance, a novel optical sensor was created using polymethylmethacrylate mixed with 4-(2-Pyridylazo)resorcinol monosodium salt hydrate, demonstrating potential for environmental monitoring applications through enhanced sensitivity to light absorption .

Industrial Applications

Textile Industry:

In the textile sector, this compound acts as a dye, providing vibrant colors while ensuring stability. Its use is essential for creating long-lasting fabric products that maintain their color over time .

Pharmaceutical Formulations:

The compound's properties are leveraged in drug formulation to improve the solubility and stability of active pharmaceutical ingredients. This enhances therapeutic efficacy and bioavailability of drugs, making it valuable in pharmaceutical research and development .

Case Study 1: Optical Fiber Sensors

A study published in the Baghdad Science Journal detailed the creation of optical fiber sensors utilizing 4-(2-Pyridylazo)resorcinol monosodium salt hydrate. The research demonstrated that incorporating this compound into recycled materials could lead to effective environmental solutions by improving sensor sensitivity and performance .

Case Study 2: Metal Ion Detection

Research conducted on the application of this compound in detecting metal ions highlighted its effectiveness in spectrophotometric measurements. The study focused on measuring hydrogen peroxide and superoxide anions using titanium reagents prepared with 4-(2-Pyridylazo)resorcinol monosodium salt hydrate, showcasing its utility in analytical chemistry .

作用機序

The mechanism of action of 4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE involves its ability to form stable complexes with metal ions. The azo group in the compound acts as a ligand, coordinating with metal ions to form colored complexes. This property is utilized in various analytical techniques to detect and quantify metal ions in different samples .

類似化合物との比較

Comparison with Structurally Similar Compounds

4-(2-Pyridylazo)resorcinol (Non-Sodium Form)

- CAS No.: 1141-59-9 .

- Molecular Formula : C₁₁H₉N₃O₂; Molecular Weight : 215.21 .

- Key Differences: Solubility: Lacks the sodium counterion, reducing water solubility compared to the monosodium salt . Applications: Primarily used in non-aqueous systems or as a precursor for synthesizing metal complexes .

Table 1: PAR vs. Non-Sodium PAR

Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic Acid Monosodium Salt Hydrate)

- CAS No.: Not explicitly listed; marketed as FerroZine® .

- Molecular Structure: Contains a triazine core instead of a resorcinol backbone .

- Key Differences :

Table 2: PAR vs. Ferrozine

Other Azo-Based Indicators

生物活性

4-(2-Pyridylazo)resorcinol monosodium salt hydrate, commonly referred to as PAR, is a metallochromic indicator notable for its ability to form colored complexes with various metal ions. This compound has garnered attention in both analytical chemistry and biological research due to its unique properties and interactions with biological molecules.

- Chemical Formula: C11H9N3O2·Na·xH2O

- CAS Number: 16593-81-0

- Molar Mass: 215.2 g/mol (anhydrous basis)

- Appearance: Powder or crystals, typically yellow-orange in color when complexed with metals.

PAR acts primarily as a chelating agent, binding to metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and mercury (Hg²⁺). The binding of these ions induces a color change in the solution, which can be quantitatively measured. This property has made PAR a valuable tool in various biochemical assays.

1. Metallochromic Indicator

PAR is widely used to monitor the release and uptake of metal ions in biological systems. For instance, it has been employed to study the mercurial-promoted release of Zn²⁺ from Escherichia coli aspartate transcarbamoylase. The complex formation between PAR and Zn²⁺ can be monitored spectrophotometrically, providing insights into enzyme activity and metal ion dynamics within cells .

2. Zinc Release Studies

Research indicates that PAR can effectively measure Zn²⁺ release from proteins at physiological pH (7.0). In kinetic studies, it was found that PAR binds Zn²⁺ rapidly, with a second-order rate constant of approximately for the formation of the PAR-Zn²⁺ complex . This rapid binding is crucial for real-time monitoring of enzymatic reactions involving zinc.

3. Optical Sensors Development

Recent studies have explored the use of PAR in developing optical sensors for detecting metal ions in environmental samples. For example, polymer blends incorporating PAR have demonstrated enhanced sensitivity and selectivity towards specific metal ions, showcasing potential applications in environmental monitoring and safety .

Case Studies

Safety and Toxicity

While PAR is useful in research, it is important to note its potential hazards:

- Causes skin irritation (H315).

- Causes serious eye irritation (H319).

- May cause respiratory irritation (H335) if inhaled .

Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE).

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-(2-pyridylazo)resorcinol monosodium salt hydrate (PAR) relevant to its use in spectrophotometric analysis?

- Methodological Answer : PAR exhibits a strong absorption peak at 403–411 nm (variation depends on hydration state and solvent), making it suitable for UV-Vis detection . Its solubility in water (up to 1×10⁻³ M) and stability in aqueous solution for at least two weeks under amber storage are critical for preparing standardized reagents . Loss on drying (<5% at 110°C) and clarity of solution (pass/fail tests) must be validated to ensure batch consistency .

Q. How should PAR be synthesized and purified for use as a metallochromic indicator?

- Methodological Answer : PAR is typically synthesized via diazo coupling between 2-aminopyridine and resorcinol, followed by monosodium salt formation. Purification involves recrystallization from ethanol-water mixtures to remove unreacted precursors. Purity (≥95%) is confirmed via UV-Vis spectrophotometry (λmax verification) and titration against standard metal ions (e.g., Pb²⁺) to validate complexometric suitability .

Q. What are the best practices for preparing and storing PAR solutions to ensure analytical reproducibility?

- Methodological Answer : Dissolve PAR in distilled water (0.1366 g in 500 mL for 1×10⁻³ M). Filter through a 0.45 µm membrane to remove particulates. Store in amber glass bottles at 4°C to prevent photodegradation. Revalidate absorbance weekly at 403–411 nm; discard if deviation exceeds ±2% .

Advanced Research Questions

Q. How can PAR-based complexometric titrations be optimized for trace metal analysis in mixed-ligand systems?

- Methodological Answer : Use pH buffering (e.g., ammonium acetate at pH 5–6) to enhance PAR-metal complex stability. Mask interfering ions (e.g., Fe³⁺ with fluoride, Al³⁺ with citrate). Calibrate using standard addition methods with ICP-MS cross-validation. For example, in Pb²⁺ detection, PAR forms a 1:2 (Pb:PAR) complex with ε = 6.2×10⁴ L·mol⁻¹·cm⁻¹ at 520 nm .

Q. How can researchers resolve contradictions in PAR’s reported molar absorptivity values across studies?

- Methodological Answer : Discrepancies often arise from hydration state differences (monohydrate vs. anhydrous) or pH-dependent tautomerism. To standardize, prepare solutions from a certified batch (e.g., ACS-grade PAR) and document hydration status via thermogravimetric analysis (TGA). For example, monohydrate PAR (C11H8N3NaO2·H2O; MW 255.21) shows λmax at 411 nm, while anhydrous forms peak at 403 nm .

Q. What strategies mitigate interference from organic matrices in PAR-based assays?

- Methodological Answer : Pre-treat samples with solid-phase extraction (C18 cartridges) or liquid-liquid partitioning (n-butanol/water) to isolate metal-PAR complexes. For biological matrices (e.g., urine), digest with HNO3-H2O2 (3:1) to eliminate proteins. Validate recovery rates via spike-and-recovery experiments with ICP-OES .

Q. How does PAR perform as a dopant in polymer matrices for optical sensing applications?

- Methodological Answer : When doped into polymethyl methacrylate (PMMA), PAR exhibits concentration-dependent fluorescence quenching (5–20% w/w optimal). Characterize via FTIR (C=N and N=N stretch at 1600–1650 cm⁻¹) and fluorescence lifetime decay analysis. Applications include real-time detection of Cu²⁺ in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。